Congo red
Overview
Description
Congo red is an organic compound known as the sodium salt of 3,3′-([1,1′-biphenyl]-4,4′-diyl)bis(4-aminonaphthalene-1-sulfonic acid). It is an azo dye that was first synthesized in 1883 by Paul Böttiger. This compound is water-soluble, yielding a red colloidal solution, and its solubility is greater in organic solvents. Historically, it was used in the textile industry, but its use has declined due to its carcinogenic properties .
Mechanism of Action
Target of Action
Congo Red is a direct diazo dye primarily used for staining amyloid in tissue sections . Its primary targets are the misfolded proteins deposited in amyloidosis . These proteins play a crucial role in several diseases, including primary amyloidosis, amyloid light chain (AL) seen in plasma cell dyscrasias, and amyloid A (AA) associated with inflammatory conditions .
Mode of Action
This compound forms complexes with these misfolded proteins . The interaction between this compound and its targets is characterized by the linearity of the dye molecule and the β-pleated sheet configuration of the proteins . This interaction results in a change in the optical reactivity under polarized light, described as apple green birefringence .
Biochemical Pathways
The biochemical pathway affected by this compound involves the abnormal folding of proteins. A key event in the development of AL amyloidosis is the change in the secondary or tertiary structure of an abnormal monoclonal light chain, which results in an unstable conformation . This conformational change leads to the abnormal folding of the light chain, rich in β leaves, which assemble into monomers that stack together to form amyloid fibrils .
Pharmacokinetics
It’s known that this compound is water-soluble, yielding a red colloidal solution; its solubility is greater in organic solvents . This property may influence its bioavailability and distribution in the body.
Result of Action
The result of this compound’s action is the staining of amyloid in tissue sections, allowing for the evaluation of the presence and extent of amyloidosis in different organs . This staining is considered the gold standard for the demonstration of amyloid in tissue sections .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the efficiency of this compound in degrading this compound wastewater was found to be optimal at pH 7 and 37 °C . Furthermore, the presence of other substances, such as carbon nanotubes and silver, can enhance the performance of this compound in photocatalytic treatment of this compound wastewater .
Biochemical Analysis
Biochemical Properties
Congo red has been associated with specific binding to β-1,3-glucans, which blocks cell wall polysaccharide synthesis This interaction with β-1,3-glucans suggests that this compound may interact with enzymes involved in polysaccharide synthesis
Cellular Effects
This compound has been shown to have effects on various types of cells. For instance, in the fungus Aspergillus fumigatus, this compound exposure leads to the formation of abnormal, distorted, swollen conidia, referred to as Quasimodo cells . These cells absorb more this compound than the germinating conidia of sensitive or parental strains . This suggests that this compound can influence cell function and potentially impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound’s action is not fully understood. It is known that this compound has a propensity to aggregate in aqueous and organic solutions. The proposed mechanisms suggest hydrophobic interactions between the aromatic rings of the dye molecules, leading to a π–π stacking phenomenon .
Temporal Effects in Laboratory Settings
Long-term incubation with this compound has led to the discovery of a new this compound-induced growth effect, called Drug Induced Growth Stimulation (DIGS), since the growth of one of them could be stimulated after recovery from this compound stress . This suggests that the effects of this compound on cellular function can change over time in laboratory settings.
Dosage Effects in Animal Models
It is known that this compound and its metabolites can be toxic , suggesting that high doses could potentially have adverse effects.
Subcellular Localization
A study has suggested that this compound and the c-di-GMP synthetase DgcK establish a spatially close signal-effector cluster at the membrane This suggests that this compound may localize to the membrane in cells
Preparation Methods
Congo red is synthesized through the azo coupling of the bis(diazonium) derivative of benzidine with naphthionic acid . The reaction involves the following steps:
Diazotization: Benzidine is treated with nitrous acid to form the bis(diazonium) salt.
Coupling: The bis(diazonium) salt is then coupled with naphthionic acid under alkaline conditions to form this compound.
Industrial production methods follow similar steps but are scaled up to produce larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Congo red undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized by strong oxidizing agents, leading to the breakdown of the azo bonds.
Reduction: Under reducing conditions, the azo bonds in this compound can be cleaved, resulting in the formation of aromatic amines.
Substitution: this compound can undergo electrophilic substitution reactions, where the aromatic rings are substituted by various electrophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Congo red has a wide range of scientific research applications:
Histological Staining: It is used for staining amyloid fibrils in histological samples, providing a diagnostic tool for amyloidosis.
pH Indicator: This compound changes color based on pH, making it useful as a pH indicator in various chemical and biological experiments.
Biodegradation Studies: It is used to study the biodegradation of dyes by microorganisms, providing insights into environmental pollution and remediation.
Cancer Research: This compound has been used to form supramolecular aggregates with tyrosine kinase inhibitors, enhancing their therapeutic impact on cancer cells.
Comparison with Similar Compounds
Congo red is unique among azo dyes due to its specific structure and properties. Similar compounds include:
- Congo Rubine, Congo Corinth, Brilliant Congo, Congo Orange, Congo Brown, and Congo Blue : Other dyes marketed under the “Congo” name, each with distinct colors and applications .
Sirius Red F3B: Often used as a substitute for this compound in biological staining.
Thioflavin S: Another dye used for staining amyloid fibrils.
This compound’s uniqueness lies in its specific binding properties and its historical significance as one of the first synthetic dyes used in the textile industry.
Properties
CAS No. |
573-58-0 |
---|---|
Molecular Formula |
C32H24N6NaO6S2 |
Molecular Weight |
675.7 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(1-amino-4-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C32H24N6O6S2.Na/c33-31-25-7-3-1-5-23(25)29(45(39,40)41)17-27(31)37-35-21-13-9-19(10-14-21)20-11-15-22(16-12-20)36-38-28-18-30(46(42,43)44)24-6-2-4-8-26(24)32(28)34;/h1-18H,33-34H2,(H,39,40,41)(H,42,43,44); |
InChI Key |
VHDJUIBOMRHIST-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2N)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=C(C6=CC=CC=C6C(=C5)S(=O)(=O)O)N)S(=O)(=O)O.[Na] |
Appearance |
Solid powder |
Color/Form |
BROWNISH-RED POWDER; IN WATER YELLOWISH-RED & IN ETHANOL ORANGE |
melting_point |
>360 °C |
573-58-0 | |
physical_description |
Red to red-brown solid; [ChemIDplus] Yellowish-red in water or orange in ethanol; [HSDB] |
Pictograms |
Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Sol in ethanol; very slightly sol in acetone; practically insol in ether 1 G SOL IN ABOUT 30 ML WATER 10 mg/ml in 2-methoxyethanol; 1.0 mg/ml in ethanol In water= 1.16X10+5 mg/l at 25 °C |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Congo Red Red, Congo |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.